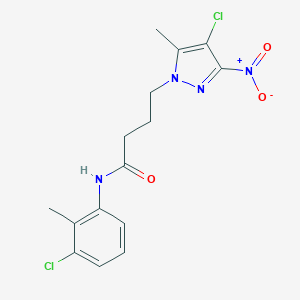
N-(3-CHLORO-2-METHYLPHENYL)-4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-CHLORO-2-METHYLPHENYL)-4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.
Chlorination: The nitrated pyrazole is chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Coupling with butanamide: The chlorinated pyrazole is then coupled with 3-chloro-2-methylphenylbutanamide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the nitro group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of ethers, thioethers, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pyrazole derivatives with potential biological activities.
Biology
In biological research, it can be used to study the effects of pyrazole derivatives on various biological pathways and processes.
Medicine
The compound may have potential as a lead compound in drug discovery, particularly for diseases where pyrazole derivatives have shown efficacy, such as inflammation, cancer, and infectious diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The exact mechanism of action would depend on the specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This can involve binding to the active site, altering protein conformation, or affecting signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-(3-chloro-2-methylphenyl)butanamide
- 4-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-(3-chloro-2-methylphenyl)butanamide
Uniqueness
The presence of both chloro and nitro groups on the pyrazole ring, along with the butanamide moiety, may confer unique biological activities or chemical reactivity compared to other pyrazole derivatives. This could make it a valuable compound for specific applications in medicinal chemistry or materials science.
Propiedades
Fórmula molecular |
C15H16Cl2N4O3 |
|---|---|
Peso molecular |
371.2 g/mol |
Nombre IUPAC |
4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(3-chloro-2-methylphenyl)butanamide |
InChI |
InChI=1S/C15H16Cl2N4O3/c1-9-11(16)5-3-6-12(9)18-13(22)7-4-8-20-10(2)14(17)15(19-20)21(23)24/h3,5-6H,4,7-8H2,1-2H3,(H,18,22) |
Clave InChI |
OUJQKYINSSYRJG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCCN2C(=C(C(=N2)[N+](=O)[O-])Cl)C |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC(=O)CCCN2C(=C(C(=N2)[N+](=O)[O-])Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















